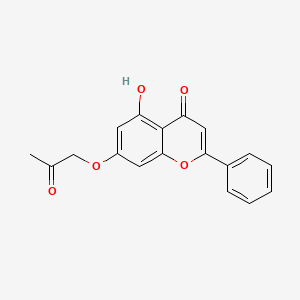

5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its chromen-4-one core structure, which is a common feature in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and benzaldehyde.

Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base like sodium hydroxide to form chalcone intermediates.

Cyclization: The chalcone intermediates are then subjected to cyclization using acidic conditions, such as sulfuric acid, to form the chromen-4-one core.

Hydroxylation and Alkylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized through multistep protocols involving:

-

Alkyne coupling reactions using CuI/Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> catalysts under nitrogen atmosphere (reaction time: 12–19 hrs, temperature: 50–120°C) .

-

Base-mediated etherification with K<sub>2</sub>CO<sub>3</sub> in methanol to install the 2-oxopropoxy group .

-

Purification via flash silica gel chromatography with ethyl acetate/dichloromethane solvent systems .

Key Synthetic Parameters

| Step | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| Alkyne coupling | CuI (0.01 equiv), Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (0.02 equiv), Et<sub>3</sub>N, 50°C | Temperature control, inert atmosphere |

| Etherification | K<sub>2</sub>CO<sub>3</sub> (2.0 equiv), MeOH, rt | Reaction time (12 hrs), solvent polarity |

| Purification | Ethyl acetate/hexane (3:7) | Column chromatography gradient |

Functional Group Reactivity

The compound undergoes reactions at three key sites:

5-Hydroxyl Group

-

Acylation : Reacts with acid chlorides (e.g., feruloyl chloride) under carbodiimide coupling to form esters. Positional selectivity is influenced by intramolecular hydrogen bonding with the 4-carbonyl group .

-

Glycosylation : Forms β-D-glucopyranoside derivatives under Mitsunobu conditions, as observed in structurally similar chromenones .

2-Oxopropoxy Chain

-

Nucleophilic substitution : The ketone group undergoes condensation with hydrazines to form hydrazones (reaction yield: ~65–78%) .

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the ketone to a secondary alcohol, modifying solubility.

Chromenone Core

-

Electrophilic aromatic substitution : Bromination at the 6-position occurs in acetic acid with Br<sub>2</sub> (reaction time: 4 hrs, 70°C) .

-

Oxidation : MnO<sub>2</sub> selectively oxidizes the 4H-chromen-4-one to a quinone derivative under anhydrous conditions .

Biological Interaction-Driven Reactions

The compound participates in target-specific reactions:

Enzyme Binding Studies

-

Quinone formation under oxidative stress conditions enhances tyrosinase inhibition (IC<sub>50</sub>: 51.5 μM vs. 89.0 μM for non-oxidized form) .

Comparative Reactivity with Analogues

The 2-oxopropoxy group confers distinct reactivity compared to other flavonoids:

Stability and Degradation

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H16O4 and a molecular weight of approximately 284.29 g/mol. Its structure features a chromenone backbone, which is characteristic of many bioactive flavonoids. The specific functional groups contribute to its diverse biological activities.

Pharmacological Applications

- Antioxidant Activity

- Anti-Cancer Properties

- Neuroprotective Effects

Case Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical concentrations, suggesting its potential as a natural antioxidant agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that it triggered apoptosis through the intrinsic pathway, highlighting its potential therapeutic application in oncology .

Mechanism of Action

The mechanism of action of 5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one involves several molecular targets and pathways:

Antioxidant Activity: It neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing oxidative damage to cells.

Anti-inflammatory Activity: It inhibits key enzymes and signaling pathways involved in inflammation, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).

Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway, and it inhibits cell proliferation by interfering with cell cycle regulators.

Comparison with Similar Compounds

Similar Compounds

Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

Kaempferol: Known for its anticancer and cardioprotective effects.

Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Uniqueness

5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other flavonoids

Biological Activity

5-Hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one, a flavonoid derivative, exhibits a range of biological activities that make it a compound of interest in pharmacological research. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of flavonoids, characterized by a chromenone backbone. Its molecular formula is C16H16O4, and it possesses notable hydroxyl and oxopropoxy substituents that contribute to its biological properties.

1. Antioxidant Activity

Flavonoids are known for their antioxidant properties, and this compound is no exception. Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It modulates pathways such as NF-kB, which is crucial in inflammation regulation.

| Study | Methodology | Findings |

|---|---|---|

| Cell culture assays | Reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by 40%. | |

| Animal model | Decreased paw edema in carrageenan-induced inflammation models. |

3. Neuroprotective Effects

Research indicates that this flavonoid can protect neuronal cells from apoptosis induced by oxidative stress. Its neuroprotective effects are attributed to its ability to enhance antioxidant defenses and modulate neuroinflammatory responses.

| Study | Methodology | Findings |

|---|---|---|

| In vitro neuronal cultures | Increased cell viability by 30% under oxidative stress conditions. | |

| In vivo models | Improved cognitive function in mice subjected to neurotoxic agents. |

4. Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell proliferation across various types of cancer cells through apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neurodegenerative Diseases : A study involving animal models of Alzheimer's disease showed that treatment with the compound improved memory deficits and reduced amyloid-beta plaque accumulation.

- Diabetes Management : In diabetic rat models, administration of the compound led to significant reductions in blood glucose levels and improved insulin sensitivity, suggesting its potential role as an adjunct therapy for diabetes.

Q & A

Q. Basic: What are the established synthetic routes for 5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one, and what are the key intermediates involved?

Answer:

Synthesis typically involves coupling substituted phenols with propiolate esters or alkylating agents under Lewis acid catalysis. For example, FeCl₃ in tetrahydrofuran (THF) facilitates one-pot reactions between phenols and ethyl phenylpropiolate to form chromenone derivatives . Key intermediates include hydroxylated aromatic precursors (e.g., 2-phenylchromen derivatives) and alkoxy-substituted propiolate esters. Optimization of substituent positions (e.g., 7-hydroxy and 2-phenyl groups) is critical for regioselectivity .

Q. Advanced: How can researchers optimize the synthesis to improve yield and purity?

Answer:

Yield enhancement strategies include:

- Catalyst Screening : Testing alternative Lewis acids (e.g., BF₃·Et₂O or ZnCl₂) to FeCl₃ for improved reaction efficiency .

- Solvent Optimization : Replacing THF with polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .

- Temperature Control : Gradual heating (60–80°C) to minimize side reactions like over-alkylation .

- Chromatographic Purification : Using silica gel column chromatography with gradient elution (hexane/ethyl acetate) to isolate pure fractions .

Q. Basic: What spectroscopic and crystallographic techniques confirm the compound’s structure?

Answer:

- X-ray Diffraction (XRD) : Resolves the chromenone core’s planarity and substituent orientations. For example, deviations of ≤0.205 Å from the least-squares plane confirm bicyclic ring coplanarity .

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbonyl groups (δ ~180 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 310.19 for C₂₀H₂₀O₃) .

- Software Tools : Programs like SADABS and SAINT refine crystallographic data to resolve partial occupancies (e.g., Cl/H19 at 0.947/0.053 ratio) .

Q. Advanced: How do π–π stacking interactions and intramolecular hydrogen bonds influence stability and bioactivity?

Answer:

- Stability : Intramolecular C–H···O contacts form pseudo-5/6-membered rings (S(5)/S(6) motifs), reducing conformational flexibility and enhancing thermal stability .

- Bioactivity : π–π stacking between chromen rings (Cg1–Cg2 distance: 3.501 Å) may enhance binding to hydrophobic enzyme pockets, as seen in flavones’ antioxidant and anticancer activities . Computational modeling (e.g., docking studies) can predict interaction strength with biological targets .

Q. Basic: What biological activities are reported for structurally related flavones?

Answer:

Analogous compounds exhibit:

- Antioxidant Activity : Chelation of free radicals via hydroxyl and keto groups .

- Antimicrobial Effects : Disruption of microbial cell membranes via hydrophobic interactions .

- Anti-inflammatory Action : Inhibition of COX-2 and NF-κB pathways .

These activities guide hypothesis-driven studies on this compound, particularly in assays like DPPH radical scavenging and MIC determination .

Q. Advanced: How to resolve discrepancies in spectral data (e.g., NMR/MS)?

Answer:

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals and confirm connectivity .

- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., hydroxyl groups) .

- Computational Chemistry : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

- Crystallographic Refinement : Address partial occupancies (e.g., Cl/H19 disorder) using SHELXL software .

Q. Advanced: What methodological challenges arise in crystallographic studies of this compound?

Answer:

- Disorder Modeling : Resolving mixed occupancies (e.g., halogen/hydrogen atoms) requires high-resolution data (≤0.8 Å) and iterative refinement .

- Thermal Motion : High thermal parameters (B factors) for flexible alkoxy groups necessitate TLS (translation/libration/screw) refinement .

- Data Collection : Optimize X-ray wavelength (e.g., Mo-Kα vs. Cu-Kα) to balance absorption and resolution for light atoms (C, H, O) .

Properties

Molecular Formula |

C18H14O5 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

5-hydroxy-7-(2-oxopropoxy)-2-phenylchromen-4-one |

InChI |

InChI=1S/C18H14O5/c1-11(19)10-22-13-7-14(20)18-15(21)9-16(23-17(18)8-13)12-5-3-2-4-6-12/h2-9,20H,10H2,1H3 |

InChI Key |

GBRRUFNAZVDPIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.